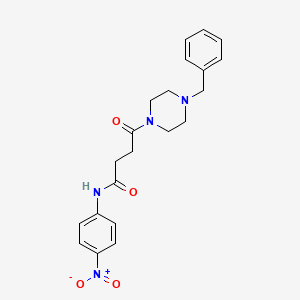![molecular formula C16H11ClIN3O2 B4238317 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-iodobenzamide](/img/structure/B4238317.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-iodobenzamide
説明
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-iodobenzamide, also known as CMIO, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMIO has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用機序
The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-iodobenzamide involves the oxidation of the oxadiazole moiety by ROS, leading to the formation of a highly fluorescent compound. This fluorescence can be visualized using fluorescence microscopy or spectroscopy, allowing for the detection and quantification of ROS in cells and tissues.
Biochemical and physiological effects:
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-iodobenzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a fluorescent probe for ROS detection, N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-iodobenzamide has also been shown to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a key role in regulating cellular signaling pathways and are often dysregulated in cancer and other diseases. N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-iodobenzamide has been shown to selectively inhibit the activity of certain PTPs, making it a potential therapeutic agent for the treatment of cancer and other diseases.
実験室実験の利点と制限
One of the main advantages of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-iodobenzamide is its high selectivity and sensitivity for ROS detection. N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-iodobenzamide has been shown to detect ROS at concentrations as low as 10 nM, making it a valuable tool for studying oxidative stress in cells and tissues. However, one of the main limitations of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-iodobenzamide is its relatively short half-life in cells, which can limit its usefulness for long-term studies.
将来の方向性
There are many potential future directions for research on N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-iodobenzamide. One area of interest is the development of new fluorescent probes based on the N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-iodobenzamide scaffold for the detection of other biomolecules such as reactive nitrogen species (RNS) and reactive sulfur species (RSS). Another area of interest is the development of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-iodobenzamide-based therapeutics for the treatment of cancer and other diseases. Finally, there is also potential for the use of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-iodobenzamide in the development of diagnostic tools for the early detection of disease.
科学的研究の応用
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-iodobenzamide has been extensively used in scientific research as a fluorescent probe for studying various biological processes. One of the most common applications of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-iodobenzamide is in the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause cellular damage and have been implicated in various diseases such as cancer, Alzheimer's, and Parkinson's. N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-iodobenzamide has been shown to selectively detect ROS in cells and tissues, making it a valuable tool for studying the role of ROS in disease progression.
特性
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClIN3O2/c17-12-6-4-10(5-7-12)15-20-14(23-21-15)9-19-16(22)11-2-1-3-13(18)8-11/h1-8H,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQQXPSXLPMUOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClIN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4238236.png)
![2-[(4-bromophenyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B4238248.png)
![6-methyl-4-[4-(4-morpholinyl)phenyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4238252.png)
![N-(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B4238257.png)
![N-[2-chloro-4-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B4238262.png)

![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfonyl)acetamide](/img/structure/B4238277.png)
![ethyl 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4238279.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B4238296.png)
![dimethyl 2-{[3-(2-thienyl)propanoyl]amino}terephthalate](/img/structure/B4238301.png)
![N-{5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4238306.png)
![N-[2-(benzyloxy)benzyl]ethanamine hydrochloride](/img/structure/B4238311.png)
